2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide
Description
2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide is a fluorinated organic compound that features a pyridine ring substituted with a difluoromethyl group and an acetohydrazide moiety
Properties
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O/c8-7(9,6(13)12-10)5-3-1-2-4-11-5/h1-4H,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRYCTVAVRNCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)NN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257405 | |
| Record name | α,α-Difluoro-2-pyridineacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-41-0 | |
| Record name | α,α-Difluoro-2-pyridineacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Difluoro-2-pyridineacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide typically involves the reaction of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid with hydrazine hydrate. The reaction is carried out in methanol under reflux conditions. The methyl ester of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid is first prepared and then treated with hydrazine hydrate to yield the desired hydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(pyridin-2-yl)acetic acid: A precursor in the synthesis of the hydrazide.
2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine: Another fluorinated pyridine derivative with different functional groups.
Uniqueness
2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide is unique due to its combination of a difluoromethyl group and an acetohydrazide moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Biological Activity
2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is C7H7F2N3O, and it has a molecular weight of 189.15 g/mol. The presence of difluoromethyl and pyridine groups contributes to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine in the presence of difluoromethylating agents. The reaction conditions often include solvents like ethanol or dimethyl sulfoxide (DMSO) under controlled temperatures to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
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In Vitro Studies : The compound has shown significant antiproliferative activity against several cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The IC50 values for these cell lines were reported to be below 10 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell Line IC50 (μM) HeLa <10 MCF-7 <10 HCT-116 Moderate HepG-2 Moderate PC-3 Weak
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in tumor growth and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, enhancing its therapeutic efficacy.
Antimicrobial Activity
Additionally, the compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.
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Antibacterial Tests : The minimum inhibitory concentration (MIC) values indicate that the compound is effective against Gram-positive and Gram-negative bacteria.
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 6.25 Escherichia coli 6.25 Klebsiella pneumoniae 6.25
Case Studies
A notable case study involved the evaluation of the compound's effectiveness in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
